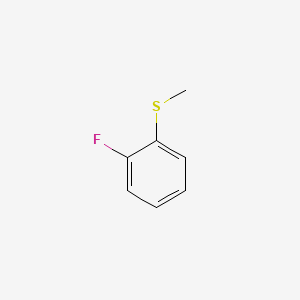

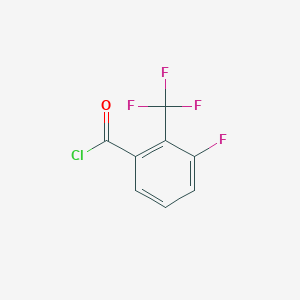

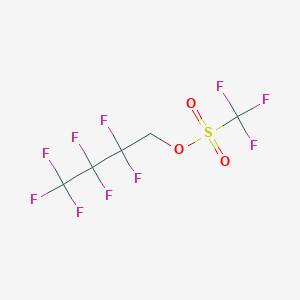

![molecular formula C12H12N2O3S B1305552 [2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid CAS No. 335398-80-6](/img/structure/B1305552.png)

[2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound [2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid is a derivative of thiazole, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into similar thiazole derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions and the use of various reagents. For example, the synthesis of 1,3,4-thiadiazole derivatives from 2-(4-formyl-2-methoxyphenoxy) acetic acid involves cyclization with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Similarly, the preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid is achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, with the stereochemical structure confirmed by X-ray crystallography . These methods highlight the versatility of thiazole chemistry and the potential routes that could be explored for the synthesis of [2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, as well as X-ray crystallography . These techniques provide detailed information about the arrangement of atoms within the molecule and can help in understanding the stereochemistry of the compounds, which is crucial for their biological activity.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, which are essential for their functionalization and application. For instance, the reaction of acylaminocyanoesters with 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide leads to substituted aminothiazoles . The reactivity of these compounds can be exploited to create a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives shows significant activity against several strains of microbes, indicating the potential pharmaceutical applications of these compounds . The complexes of thiazole derivatives with metals like nickel, copper, and zinc suggest their potential in coordination chemistry and material science .

Mécanisme D'action

Mode of Action

Based on its structural similarity to other thiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Thiazole derivatives are known to be involved in a variety of biological processes, including cell signaling, protein synthesis, and enzymatic reactions .

Pharmacokinetics

Its metabolism and excretion are likely to involve standard biochemical processes .

Result of Action

Based on its structural similarity to other thiazole derivatives, it may have a variety of effects, including modulation of enzyme activity, alteration of cell signaling pathways, and potential therapeutic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and activity. For instance, boronic acids and their esters, which are structurally similar to this compound, are known to be only marginally stable in water and their hydrolysis is considerably accelerated at physiological pH .

Propriétés

IUPAC Name |

2-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-17-10-4-2-8(3-5-10)13-12-14-9(7-18-12)6-11(15)16/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDNRCBZNCHSTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

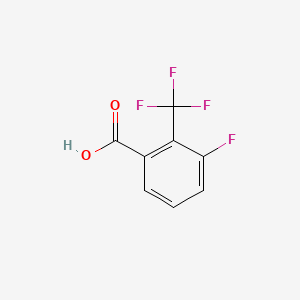

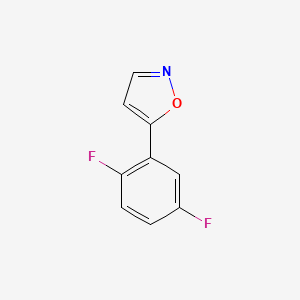

![6-(4-Fluorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305475.png)

![2-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B1305478.png)